molecular formula C6H10O3S B1323219 Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide CAS No. 494210-61-6

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

Cat. No.: B1323219
CAS No.: 494210-61-6
M. Wt: 162.21 g/mol
InChI Key: MKNUBLDIUFQXPI-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide is a heterocyclic compound with the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol . This compound is characterized by a thiopyran ring structure with a carbaldehyde group and two oxygen atoms attached to the sulfur atom, forming a dioxide. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran-4-carbaldehyde. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide is unique due to its combination of a thiopyran ring, an aldehyde group, and a dioxide functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,1-dioxothiane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNUBLDIUFQXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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